Chemo-Physical Profile and Synthetic Utility of 4-Bromo-6-chloro-3-nitroquinoline
Chemo-Physical Profile and Synthetic Utility of 4-Bromo-6-chloro-3-nitroquinoline
Executive Summary
4-Bromo-6-chloro-3-nitroquinoline is a high-value heterocyclic intermediate, primarily utilized as a electrophilic scaffold in the synthesis of kinase inhibitors (e.g., EGFR, PI3K) and antimalarial agents. Its structural utility lies in its orthogonal reactivity profile : the C4-bromine serves as a highly reactive "warhead" for nucleophilic aromatic substitution (
This guide provides a definitive physiochemical profile, a self-validating synthetic protocol, and a reactivity map for researchers utilizing this compound in drug discovery campaigns.
Part 1: Physicochemical Characterization
Precise molecular weight determination is critical for stoichiometry in high-throughput screening (HTS) library generation. Unlike simple organic molecules, the presence of both Bromine and Chlorine creates a distinct isotopic signature that must be accounted for in Mass Spectrometry.
Molecular Weight & Formula
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-6-chloro-3-nitroquinoline | |
| Molecular Formula | ||
| Molecular Weight (Average) | 287.50 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 285.91 g/mol | Based on |
| Exact Mass | 285.9148 g/mol | For High-Res MS (HRMS). |
Isotopic Distribution (Mass Spec Validation)
Due to the natural abundance of
-
M+0 (285.9): Contains
(Relative intensity: ~77%) -
M+2 (287.9): Contains
OR (Relative intensity: ~100% - Base Peak) -
M+4 (289.9): Contains
(Relative intensity: ~25%)
Critical Check: If your MS data does not match this 77:100:25 intensity ratio, your bromination step likely failed or you have a mixture of impurities.
Part 2: Synthetic Logic & Preparation Protocols[1]
The synthesis of 4-bromo-6-chloro-3-nitroquinoline is best approached via a modified Gould-Jacobs reaction , followed by sequential electrophilic substitution. This route is preferred over direct bromination of nitro-quinolines due to regioselectivity control.
Synthetic Workflow Diagram
The following logic flow illustrates the critical path from commodity starting materials to the target scaffold.
Figure 1: Step-wise synthetic pathway leveraging thermal cyclization and nucleophilic activation.
Detailed Experimental Protocol
Step 1 & 2: Formation of the Quinolone Core
-
Reagents: 4-Chloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Procedure: Heat neat mixture at 140°C for 2 hours (ethanol evolution indicates reaction progress).
-
Cyclization: Add the resulting enamine to boiling Dowtherm A (diphenyl ether) at 250°C. Stir for 30 mins.
-
Isolation: Cool to RT. Dilute with hexanes to precipitate 6-chloro-4-hydroxyquinoline. Filter and wash.[1][2]
-
Why this works: High temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts acylation.
-
Step 3: Regioselective Nitration
-
Reagents: 6-Chloro-4-hydroxyquinoline, Propionic acid (solvent), Fuming
(1.5 eq). -
Procedure: Heat the quinolone in propionic acid to 125°C. Add
dropwise. -
Mechanism: The 4-OH group (tautomer of 4-one) directs the electrophilic nitration to the ortho-position (C3). The C6-Cl deactivates the benzene ring, preventing nitration on the benzenoid ring.
-
Validation: NMR should show the disappearance of the C3-proton doublet.
Step 4: Dehydroxy-Bromination (The Critical Step)
-
Reagents: 6-Chloro-4-hydroxy-3-nitroquinoline,
(Phosphorus oxybromide, 3.0 eq), catalytic DMF. -
Safety:
is highly corrosive and water-reactive. Use strictly anhydrous conditions. -
Procedure: Suspend starting material in dry acetonitrile or toluene. Add
and cat. DMF.[1] Reflux for 4 hours. -
Workup: Pour onto crushed ice/NaHCO3 carefully. Extract with DCM.[3]
-
Causality: The DMF acts as a Vilsmeier-Haack type catalyst, activating the
to convert the tautomeric enol (-OH) into a highly reactive leaving group, which is then displaced by bromide.
-
Part 3: Reactivity & Applications
The value of 4-bromo-6-chloro-3-nitroquinoline lies in its ability to undergo sequential, orthogonal functionalization.
The "Warhead"
The C4-Bromine is significantly more reactive than the C6-Chlorine. This is due to:
-
Electronic Activation: The C3-Nitro group is strongly electron-withdrawing (-M effect), depleting electron density at C4.
-
Heterocyclic Nitrogen: The quinoline nitrogen (N1) further pulls density, making C2 and C4 electrophilic.
This allows for mild displacement using amines, phenols, or thiols without touching the C6-Cl.
Reactivity Roadmap
Figure 2: Orthogonal functionalization strategy. Note that C4 substitution must precede C6 coupling to avoid chemoselectivity issues.
Part 4: Analytical Validation Standards
To ensure the integrity of the compound before use in biological assays, the following criteria must be met:
-
NMR (DMSO-
):-
C2-H: Look for a distinct singlet around 9.0 - 9.2 ppm . This proton is highly deshielded by the adjacent nitro group and ring nitrogen.
-
Absence of OH: No broad singlet >11 ppm (indicates unreacted starting material).
-
-
Melting Point:
-
Expected range: 135°C – 140°C (Decomposition often occurs if impure).
-
-
Storage:
-
Store at -20°C under Argon. The C4-Br bond is hydrolytically unstable over long periods in moist air, reverting to the quinolone.
-
References
-
PubChem. (2023). Compound Summary: 6-bromo-4-chloro-3-nitroquinoline. National Library of Medicine. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Vilsmeier-Haack bromination mechanisms). [Link]
